Cas no 68-96-2 (Hydroxyprogesterone)
Hydroxyprogesterone Chemical and Physical Properties
Names and Identifiers
-
- 17A-hydroxyprogesterone
- 17-Alpha-Hydroxy-Progesterone
- 17-alpha-hydroxypregn-4-ene-3,20-dione
- 2-Chloro-5-Fluorobenzoic Acid
- 17alpha-Hydroxyprogesterone
- 17-Hydroxyprogesterone
- 17α-Hydroxy Progesterone
- 17α-Hydroxyprogesterone solution
- Hydroxyprogesterone
- HYDROXYPROGESTERONE, 17a-(RG)
- 17-OHP
- 17α-Hydroxy-4-pregnene-3,20-dione
- 4-Pregnen-17a-ol-3,20-dione
- 17a-Hydroxypregn-4-ene-3,20-dione
- Prodix
- Prodox
- Gestageno gador
- Setaderm
- Oxiprogesteronum
- 17-alpha-Hydroxyprogesterone
- Hidroxiprogesterona
- Hydroxyprogesteronum
- Gestageno
- Idrossiprogesterone [DCIT]
- 17alpha-Hydroxy-progesterone
- Hydroxyprogesteronum [INN-Latin]
- Hidroxiprogesterona [INN-
- 17α-Hydroxyprogesterone
- 17.alpha.-Hydoxyprogesterone
- MLS000028453
- 4-08-00-02189 (Beilstein Handbook Reference)
- Hydroxyprogesterone (INN)
- hydroxyprogesteron-
- 17alpha-Hydroxyprogesterone, >=95%
- HYDROXYPROGESTERONE [INN]
- s4507
- 17.alpha.-Hydroxyprogesterone
- 7A45BEF6-ADD0-4B3E-A014-2DE930D3B67B
- 4-Pregnen-17.alpha.-ol-3,20-dione
- HMS2234J04
- Progesterone, 17alpha-hydroxy-
- Tox21_111233_1
- GTPL5104
- HSDB 3343
- NCGC00261250-01
- FD12004
- NCGC00093949-08
- HYDROXYPROGESTERONE [VANDF]
- 17-Alpha-Hydroxyprogesterone, 1mg/ml in Methanol
- SMR000058349
- Tox21_301530
- EINECS 200-699-4
- BIDD:PXR0103
- D06WBH
- HYDROXYPROGESTERONE [HSDB]
- 17.alpha.-Pregn-4-ene-3,20-dione, 17-hydroxy-
- LP00565
- A-Hydroxyprogesterone
- MLS002695950
- AKOS015955623
- D08052
- MLS001076300
- AB00490003-08
- 17-Hydroxypregn-4-ene-3,20-dione
- DB14570
- 17alpha-Hydroxyprogesterone, VETRANAL(TM), analytical standard
- Hydroxyprogesterone [INN:BAN]
- 17.alpha.-Hydroxypregna-4-ene-3,20-dione
- DTXSID6040747
- HYDROXYPROGESTERONE [WHO-DD]
- Epitope ID:152220
- Pregn-4-ene-3,20-dione-17-ol
- U-3096
- 17.ALPHA.-HYDROXYPREGN-4-ENE-3,20-DIONE
- Hidroxiprogesterona [INN-Spanish]
- CCG-204655
- CS-O-10309
- C01176
- Pregn-4-ene-3,20-dione, 17-hydroxy-
- Pregn-4-en-17a-ol-3,20-dione
- 17-Hydroxypregn-4-ene-3,20-dione, (+/-)-
- 17-Hydroxypregn-4-ene-3,20-dione-, (17.alpha.)-
- NCGC00255425-01
- 17alpha-Hydroxy-4-pregnene-3,20-dione
- SCHEMBL8068
- CAS-68-96-2
- BRN 2062088
- NSC 15468
- alpha-17Hydroxypregn-4-ene-3,20-dione
- NSC15468
- (8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
- Pregn-4-ene-3,20-dione, 17-hydroxy-, (17a)-
- NCGC00093949-03
- Opera_ID_1812
- HMS2090M08
- delta(4)-Pregnene-17alpha-ol-3,20-dione
- CS-4354
- 17-hydroxy-progesterone
- 17-a-Hydroxyprogesterone
- W-104646
- 4-Pregnen-17alpha-ol-3,20-dione
- MFCD00003659
- U 3096
- KS-5312
- 68-96-2
- 17.ALPHA.-HYDROXYPROGESTERONE [MI]
- (8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one
- SDCCGSBI-0050548.P002
- Pregn-4-ene-3,20-dione, 17-hydroxy-, (17.alpha.)-
- 17-Hydroxyprogeoterone
- DTXCID4020747
- HY-B0891
- (8R,10R,13S,17R)-17-Acetyl-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-cyclopenta[a]phenanthren-3-one
- LS-118696
- alpha Hydroxy progesterone
- 604-09-1
- LMST02030161
- H1250
- CHEBI:17252
- 17alpha hydroxyprogesterone
- CHEMBL1062
- D4-Pregnen-17a-ol-3,20-dione
- 110850-01-6
- Tox21_111233
- BDBM50423511
- DTXSID00859075
- 17OHP
- 17-Hydroxypregn-4-en-3,20-dione
- 21807M87J2
- NCGC00093949-05
- bmse000598
- Lopac0_000565
- Q175901
- Delta4-Pregnen-17alpha-ol-3,20-dione
- HMS3261B12
- (1S,2R,10R,11S,14R,15S)-14-acetyl-14-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-5-one
- H 5752
- bmse000472
- 17alpha-hydroxy-pregn-4-ene-3,20-dione
- 17
- UNII-21807M87J2
- Tox21_500565
- Idrossiprogesterone
- EU-0100565
- 17?-Hydroxy Progesterone
- 17-OH Progesterone
- 3QZ
- NCGC00093949-04
- Pregn-4-ene-3, 17-hydroxy-
- (9beta)-17-Hydroxypregn-4-Ene-3,20-Dione
- NSC-15468
- 17 Hydroxyprogesterone
- 17alpha-Hydroxypregn-4-ene-3,20-dione
- Hydroxyprogesteronum (INN-Latin)
- 17 alpha Hydroxyprogesterone
- 17 alpha-Hydroxyprogesterone
- 17-Hydroxyprogesterone, (17 alpha)-Isomer
- NS00115894
- 17Alpha-hydroxy progesterone
- Hidroxiprogesterona (INN-Spanish)
- A-Hydroxy Progesterone
- 1ST8516
- 200-699-4
- 17?-Hydroxyprogesterone
- HY-B0891R
- 17-Hydroxy-pregn-4-ene-3,20-dione;4-Pregnen-17a-ol-3,20-dione
- MSK8516
- A-Hydroxyprogesterone (Standard)
- 17a-hydroxy progesterone
- FH24103
-
- MDL: MFCD00003659
- Inchi: 1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1
- InChI Key: DBPWSSGDRRHUNT-CEGNMAFCSA-N
- SMILES: O[C@]1(C(C)=O)CC[C@H]2[C@@H]3CCC4=CC(CC[C@]4(C)[C@H]3CC[C@@]21C)=O
Computed Properties
- Exact Mass: 330.21900
- Monoisotopic Mass: 330.219
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 1
- Complexity: 635
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 6
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 10
- XLogP3: 3.2
- Topological Polar Surface Area: 54.4
Experimental Properties
- Color/Form: Powder
- Density: 1.0998 (rough estimate)
- Melting Point: 217.0 to 221.0 deg-C
- Boiling Point: 250.8℃ at 760 mmHg
- Flash Point: 9℃
- Refractive Index: 90 ° (C=1, CHCl3)
- PSA: 54.37000
- LogP: 3.69430
- Merck: 4839
- Solubility: Soluble in ethanol and ether, soluble in benzene, insoluble in water.
Hydroxyprogesterone Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H360
- Warning Statement: P201-P308+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 61
- Safety Instruction: S53-S22-S36/37/39-S45
- Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
- RTECS:TU5060000
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,Room Temperature(BD235143)
- Risk Phrases:R61
Hydroxyprogesterone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | H-085-1ML |
Hydroxyprogesterone |
68-96-2 | 1ml |
¥1823.63 | 2023-11-01 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H1250-25G |
17α-Hydroxyprogesterone |
68-96-2 | >98.0%(HPLC) | 25g |
¥310.00 | 2024-04-16 | |
| Fluorochem | 229937-5g |
17A-hydroxyprogesterone |
68-96-2 | 95% | 5g |
£52.00 | 2022-02-28 | |
| Fluorochem | 229937-25g |
17A-hydroxyprogesterone |
68-96-2 | 95% | 25g |
£188.00 | 2022-02-28 | |
| Fluorochem | 229937-100g |
17A-hydroxyprogesterone |
68-96-2 | 95% | 100g |
£495.00 | 2022-02-28 | |
| TRC | H952330-5g |
17a-Hydroxy Progesterone |
68-96-2 | 5g |
$ 85.00 | 2023-09-07 | ||
| TRC | H952330-10g |
17a-Hydroxy Progesterone |
68-96-2 | 10g |
$ 136.00 | 2023-09-07 | ||
| TRC | H952330-25g |
17a-Hydroxy Progesterone |
68-96-2 | 25g |
$ 276.00 | 2023-04-17 | ||
| TRC | H952330-50g |
17a-Hydroxy Progesterone |
68-96-2 | 50g |
$ 498.00 | 2023-04-17 | ||
| TRC | H952330-100g |
17a-Hydroxy Progesterone |
68-96-2 | 100g |
$ 956.00 | 2023-04-17 |
Hydroxyprogesterone Production Method
Production Method 1
Hydroxyprogesterone Raw materials
Hydroxyprogesterone Preparation Products
Hydroxyprogesterone Suppliers
Hydroxyprogesterone Related Literature
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1. 12-Oxygenated pregnane derivatives. Part I. (a) 21-Acetoxy-12α : 17α-dihydroxypregn-4-ene-3 : 20-dione; (b) 12α : 21-diacetoxy-17α-hydroxypregn-4-ene-3 : 20-dione; (c) 3α : 12α : 21-triacetoxy-17α-hydroxypregnan-20-one; and (d) miscellaneous observationsW. J. Adams,D. K. Patel,V. Petrow,I. A. Stuart-Webb J. Chem. Soc. 1954 1825
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2. Hydroxylation of pregn-16-en-20-ones. Part I. Permanganae oxidation of pregn-16-en-20-onesGeorge Cooley,Bernard Ellis,Frank Hartley,Vladimir Petrow J. Chem. Soc. 1955 4373
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Caleb D. Vogt,Aaron G. Bart,Rahul Yadav,Emily E. Scott,Jeffrey Aubé Org. Biomol. Chem. 2021 19 7664
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B. Gadsby,M. R. G. Leeming Chem. Commun. (London) 1968 596b
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5. 155. Modified steroid hormones. Part VIII. Some 16-bromo- and 16-chloro-derivatives of testosteroneB. Ellis,D. Patel,V. Petrow J. Chem. Soc. 1958 800
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Gluco/mineralocorticoids, progestogins and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Pregnane steroids Gluco/mineralocorticoids, progestogins and derivatives
- Solvents and Organic Chemicals Organic Compounds
Additional information on Hydroxyprogesterone
Hydroxyprogesterone (CAS No. 68-96-2): A Comprehensive Overview of Its Applications and Recent Research Findings
Hydroxyprogesterone, with the chemical formula C21H30O4 and a CAS number of 68-96-2, is a significant steroid hormone that plays a crucial role in various biological processes. This compound, also known as 17-hydroxyprogesterone, is a derivative of progesterone and has garnered considerable attention in the fields of pharmaceuticals, endocrinology, and reproductive biology due to its diverse therapeutic potential.
The structural modification of progesterone at the 17-hydroxyl position enhances its biological activity, making it a valuable intermediate in the synthesis of several pharmacologically active agents. Hydroxyprogesterone is particularly recognized for its role in managing hormonal imbalances, particularly in women's health. Its applications span across treating conditions such as endometriosis, uterine fibroids, and premenstrual syndrome (PMS). Additionally, it serves as a precursor in the production of corticosteroids and other steroid-based medications.
In recent years, significant advancements have been made in understanding the mechanisms through which Hydroxyprogesterone exerts its effects. Research has highlighted its role in modulating inflammatory responses and immune function, which has opened new avenues for its use in treating autoimmune disorders and chronic inflammatory conditions. Studies have demonstrated that Hydroxyprogesterone can influence the production of cytokines and other mediators involved in the immune response, thereby potentially reducing inflammation and alleviating symptoms associated with various diseases.
The compound's significance extends to reproductive health, where it has been extensively studied for its effects on the menstrual cycle and pregnancy. Recent research has shown that Hydroxyprogesterone can help regulate ovulation and support early pregnancy by maintaining the integrity of the endometrium. This has led to its use in fertility treatments and as a preventive measure against miscarriage. Furthermore, its ability to mimic the effects of natural progesterone makes it a promising candidate for hormone replacement therapy (HRT) in postmenopausal women.
Hydroxyprogesterone also plays a critical role in neuroprotection and cognitive health. Emerging evidence suggests that it may have neurosteroid properties, contributing to the modulation of neuronal activity and protecting against neurodegenerative diseases. Research indicates that Hydroxyprogesterone can cross the blood-brain barrier and exert protective effects on brain cells, potentially reducing the risk of conditions such as Alzheimer's disease and Parkinson's disease. These findings have sparked interest in exploring its therapeutic potential for neurological disorders.
The pharmaceutical industry has leveraged the unique properties of Hydroxyprogesterone to develop novel drug formulations. Its synthetic derivatives are being investigated for their efficacy in treating a range of medical conditions, including breast cancer, prostate cancer, and other hormone-sensitive malignancies. The ability of Hydroxyprogesterone to modulate estrogen receptors has made it a valuable component in chemopreventive strategies aimed at reducing the risk of hormone-dependent cancers.
In conclusion, Hydroxyprogesterone(CAS No. 68-96-2) is a multifaceted compound with extensive applications in medicine and biotechnology. Its role in managing hormonal imbalances, modulating immune responses, supporting reproductive health, and protecting against neurodegenerative diseases underscores its importance in modern healthcare. As research continues to uncover new therapeutic applications, the significance of Hydroxyprogesterone is expected to grow further, solidifying its position as a cornerstone compound in pharmaceutical development.
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